1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone
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Overview
Description
1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-METHOXYPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring and an ether linkage to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-METHOXYPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the formation of the ether linkage by reacting the intermediate with 2-methoxyphenol under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction kinetics and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-METHOXYPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while reduction of nitro groups would yield amines.
Scientific Research Applications
1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-METHOXYPHENOXY)ETHAN-1-ONE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-METHOXYPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The methoxyphenyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.
Methoxyphenyl derivatives: These include compounds like anisole and its derivatives.
Uniqueness
1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-METHOXYPHENOXY)ETHAN-1-ONE is unique due to its combination of the benzimidazole, piperidine, and methoxyphenyl moieties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-10-4-5-11-19(18)27-14-20(25)24-12-6-7-15(13-24)21-22-16-8-2-3-9-17(16)23-21/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,22,23) |
InChI Key |
HIWOEOXXKQYAJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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